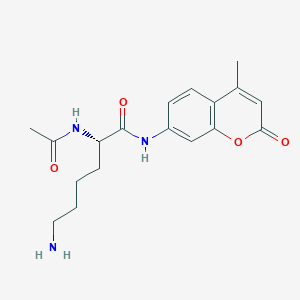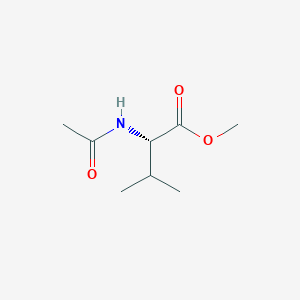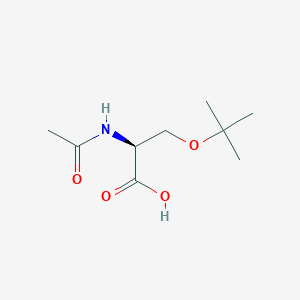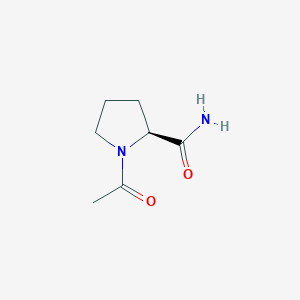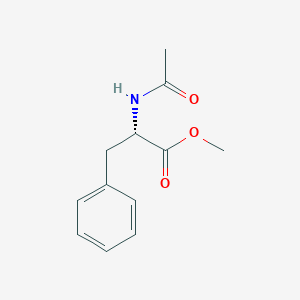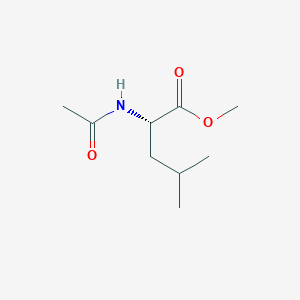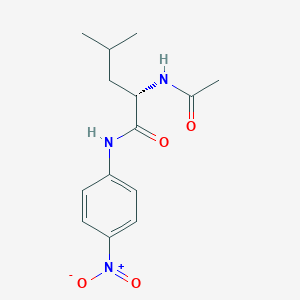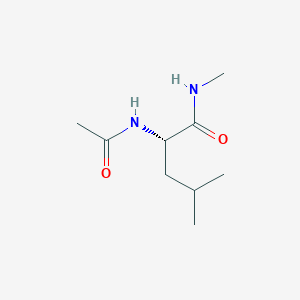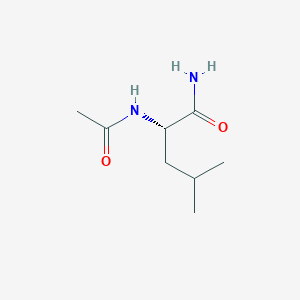
Ac-Cys(farnesyl)-OMe
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys(farnesyl)-OMe typically involves the farnesylation of cysteine followed by acetylation and methylation. The process begins with the reaction of farnesyl diphosphate with cysteine in the presence of a farnesyltransferase enzyme. This reaction results in the formation of S-farnesyl-L-cysteine. The subsequent steps involve the acetylation of the amino group and the methylation of the carboxyl group to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Cys(farnesyl)-OMe undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The farnesyl group can be substituted with other prenyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Prenyl diphosphates in the presence of prenyltransferase enzymes.
Major Products Formed
Oxidation: Disulfides or sulfenic acids.
Reduction: Thiol groups.
Substitution: Various prenylated cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
Ac-Cys(farnesyl)-OMe has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of farnesylation and prenylation reactions.
Biology: Investigated for its role in protein modification and cellular signaling pathways.
Medicine: Explored for its potential in developing therapeutic agents targeting farnesylated proteins, such as those involved in cancer and other diseases.
Industry: Utilized in the production of biochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ac-Cys(farnesyl)-OMe involves its incorporation into proteins through the process of farnesylation. The farnesyl group is transferred to the cysteine residue of target proteins by farnesyltransferase enzymes. This modification facilitates the proper localization and function of the proteins within the cell. The molecular targets include members of the Ras superfamily of G proteins, which play critical roles in cell signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-S-geranylgeranyl-L-cysteine methyl ester: Similar in structure but contains a geranylgeranyl group instead of a farnesyl group.
N-acetyl-S-palmitoyl-L-cysteine methyl ester: Contains a palmitoyl group instead of a farnesyl group.
Uniqueness
Ac-Cys(farnesyl)-OMe is unique due to its specific farnesyl group, which imparts distinct biochemical properties and functions. The farnesyl group is crucial for the interaction of modified proteins with cellular membranes, influencing their activity and stability .
Eigenschaften
IUPAC Name |
methyl (2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11+,18-13+/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSBUVKSWFWHTQ-WOWWHVILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127191 | |
| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135304-08-4 | |
| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135304-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying Ac-Cys(farnesyl)-OMe in the context of model membranes?
A1: While the provided abstracts [, ] do not explicitly state the specific applications of this compound, studying farnesylated peptides in model membranes is crucial for understanding their behavior in biological systems. Farnesylation is a type of prenylation, a post-translational modification where isoprenoid groups like farnesyl are attached to proteins. This modification often targets proteins to cell membranes, influencing their localization and interactions. [, ] Investigating this compound in model membranes can shed light on how farnesylation impacts peptide-membrane interactions, potentially offering insights into the function and behavior of farnesylated proteins in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


